molecular formula C18H20N4O2 B2667143 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 2034551-30-7

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Cat. No.: B2667143
CAS No.: 2034551-30-7
M. Wt: 324.384
InChI Key: IHWMVUFUECRDTO-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a complex organic compound that features a furan ring, a pyrazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling and subsequent urea formation.

    Synthesis of Furan Intermediate: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with phenethyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may yield pyrazolines.

Scientific Research Applications

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyrazole rings can interact with the active sites of these targets, while the urea moiety can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Similar structure but lacks the phenethyl group.

    1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea: Similar structure but has a benzyl group instead of a phenethyl group.

    1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methylphenyl)urea: Similar structure but has a 4-methylphenyl group instead of a phenethyl group.

Uniqueness

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is unique due to the presence of both furan and pyrazole rings, which provide a combination of electronic and steric properties that can be fine-tuned for specific applications. The phenethyl group also adds to its uniqueness by enhancing its lipophilicity and potential interactions with biological targets.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(19-9-8-15-5-2-1-3-6-15)20-10-11-22-14-16(13-21-22)17-7-4-12-24-17/h1-7,12-14H,8-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWMVUFUECRDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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